N'-Cyanobenzenecarboximidamide

Description

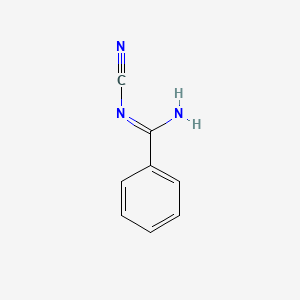

Structure

3D Structure

Properties

IUPAC Name |

N'-cyanobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWFJQWVHWGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297065 | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170486-29-8, 17513-09-6 | |

| Record name | [C(Z)]-N′-Cyanobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS000737740 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N'-Cyanobenzenecarboximidamide IUPAC name and structure

An In-depth Technical Guide to N'-Cyanobenzenecarboximidamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

N'-Cyanobenzenecarboximidamide, a unique chemical entity featuring a blend of nitrile and imidamide functionalities, stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical identity, logical synthetic pathways, and robust characterization methodologies. We delve into the mechanistic underpinnings of its synthesis and explore its potential as a versatile building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their work.

Core Chemical Identity: Nomenclature and Structural Attributes

Understanding the fundamental properties of a molecule is the bedrock of its application. N'-Cyanobenzenecarboximidamide is a specific constitutional isomer that requires precise identification to distinguish it from related structures.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is N'-Cyanobenzenecarboximidamide . In literature and chemical databases, it is also commonly referred to by several synonyms:

Its unique Chemical Abstracts Service (CAS) registry number is 17513-09-6 , which serves as a definitive identifier.[1][2][3]

Molecular Structure and Physicochemical Properties

The structure consists of a central benzenecarboximidamide core where one of the nitrogen atoms of the imidamide group is substituted with a cyano (nitrile) group.

Structure:

Figure 1. 2D Structure of N'-Cyanobenzenecarboximidamide.

A summary of its key computed properties is presented in the table below, providing a snapshot for computational modeling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1][2][3] |

| Molecular Weight | 145.16 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=NC#N)N | [2] |

| InChI Key | JEWFJQWVHWGHOQ-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 62.2 Ų | [2] |

| LogP (Computed) | 1.08 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of N'-Cyanobenzenecarboximidamide is sparse, a logical and efficient pathway can be designed based on established principles of cyanamide chemistry.[4][5] The most direct approach involves the N-cyanation of benzamidine.

Proposed Synthetic Pathway: Electrophilic Cyanation

A reliable method involves the reaction of benzamidine hydrochloride with an electrophilic cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The base is crucial for deprotonating the benzamidine hydrochloride in situ to generate the free benzamidine, which acts as the nucleophile.

The overall reaction scheme is as follows:

Benzamidine HCl + BrCN + Base → N'-Cyanobenzenecarboximidamide + Base·HBr + Base·HCl

The choice of base is critical to the success of the reaction. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid side reactions. The solvent should be inert to the reactants, such as dichloromethane (DCM) or acetonitrile.

Experimental Protocol 1: Synthesis of N'-Cyanobenzenecarboximidamide

Materials:

-

Benzamidine hydrochloride

-

Cyanogen bromide (Caution: Highly toxic)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a stirred suspension of benzamidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

-

Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes. This step generates the free benzamidine base.

-

Cyanation: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. (Extreme caution must be exercised when handling cyanogen bromide).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N'-Cyanobenzenecarboximidamide.

Mechanistic Visualization

The reaction proceeds via a nucleophilic attack of the neutral benzamidine on the electrophilic carbon of cyanogen bromide, followed by elimination of HBr, which is neutralized by the base.

Caption: Proposed mechanism for the synthesis of N'-Cyanobenzenecarboximidamide.

Structural Elucidation and Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.4-7.8 ppm (m, 5H): Aromatic protons of the phenyl ring.δ 5.5-6.5 ppm (br s, 2H): Amine (-NH₂) protons; chemical shift can be variable and peak may be broad. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 ppm: Imidamide carbon (C=N).δ ~135 ppm: Aromatic quaternary carbon.δ 128-132 ppm: Aromatic CH carbons.δ ~115 ppm: Cyano group carbon (-C≡N). |

| FT-IR (ATR) | ~3300-3400 cm⁻¹ (m, sharp): N-H stretching vibrations of the amine group.~2230 cm⁻¹ (s, sharp): C≡N stretching of the cyano group.~1640 cm⁻¹ (s): C=N stretching of the imidamide.~1600, 1450 cm⁻¹ (m): C=C stretching of the aromatic ring. |

| Mass Spectrometry (EI-MS) | m/z 145 [M]⁺: Molecular ion peak.m/z 119: Fragment corresponding to the loss of the cyano group (-CN).m/z 104: Fragment corresponding to the benzonitrile cation.m/z 77: Phenyl cation fragment. |

Relevance and Applications in Drug Discovery

The N'-cyano-imidamide moiety is not merely a chemical curiosity; it holds significant potential as a pharmacophore or a versatile synthetic intermediate in drug discovery.

Bioisosteric Replacement and Pharmacophore Potential

The cyanamide group can act as a bioisostere for other functional groups like amides or carboxylic acids, offering a different profile of hydrogen bonding, polarity, and metabolic stability. The rigid, planar structure can be exploited to orient substituents into specific binding pockets of biological targets. Nitrogen-containing heterocycles, often derived from cyanamide precursors, are key scaffolds in numerous pharmaceuticals.[5]

A Building Block for Privileged Scaffolds

N'-Cyanobenzenecarboximidamide is an excellent precursor for synthesizing heterocyclic compounds of high medicinal value, such as aminobenzimidazoles or aminobenzoxazoles, which have shown promise as kinase inhibitors, antihistamines, and antibacterial agents.[10] Its dual functionality allows for diverse chemical transformations, making it a valuable starting point for generating compound libraries for high-throughput screening.

Proposed Drug Discovery Workflow

The integration of N'-Cyanobenzenecarboximidamide into a drug discovery pipeline would follow a structured, multi-stage process.

Caption: A typical workflow for utilizing the scaffold in drug discovery.

Experimental Protocol 2: General Kinase Inhibition Assay (Example Application)

Objective: To screen N'-Cyanobenzenecarboximidamide or its derivatives for inhibitory activity against a target protein kinase (e.g., Aurora Kinase).

Principle: This protocol describes a generic luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the signal.

Materials:

-

Target Kinase and its specific substrate peptide

-

N'-Cyanobenzenecarboximidamide (or derivative library) dissolved in DMSO

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT)

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 384-well microplates

-

Multichannel pipettes and plate reader with luminescence detection

Procedure:

-

Compound Plating: Dispense 50 nL of compound solutions (at various concentrations) and DMSO (for positive and negative controls) into the 384-well plates.

-

Kinase Addition: Add 5 µL of the kinase/substrate mixture in kinase buffer to all wells except the negative controls (which receive buffer only).

-

Initiation of Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final volume is 10 µL. Incubate the plate at room temperature for 1 hour.

-

Detection: Add 10 µL of the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibition) and negative (100% inhibition/no kinase activity) controls. Plot the data to determine the IC₅₀ value.

Conclusion

N'-Cyanobenzenecarboximidamide represents a molecule with significant untapped potential. Its well-defined structure, accessible synthesis, and versatile reactivity make it an attractive tool for chemists. For drug discovery professionals, it serves as a valuable starting point for the design of novel bioactive agents and the exploration of new chemical space. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply this compound in advanced research settings.

References

-

Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic methods for N-cyanobenzamides. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanobenzene-1-carboximidamide. Retrieved from [Link]

-

ChemBK. (n.d.). N'-cyanobenzenecarboximidamide hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reported approaches of cyanamide synthesis. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

PubMed. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. Retrieved from [Link]

-

University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

University Course Content. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N'-CYANOBENZENECARBOXIMIDAMIDE | 17513-09-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis and Characterization of N'-Cyanobenzenecarboximidamide

Executive Summary

N'-Cyanobenzenecarboximidamide, also known as N-cyanobenzamidine, is a versatile chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science.[1][2] Its unique combination of a benzimidamide core and a cyanamide functional group makes it a valuable building block for synthesizing more complex, nitrogen-rich heterocyclic compounds.[3][4] This guide provides a comprehensive overview of a primary synthetic route to N'-Cyanobenzenecarboximidamide, details a robust workflow for its structural characterization using modern analytical techniques, and discusses the rationale behind key experimental choices. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively synthesize and validate this important compound.

Introduction: The Significance of N'-Cyanobenzenecarboximidamide

N'-Cyanobenzenecarboximidamide (Molecular Formula: C₈H₇N₃, Molecular Weight: 145.16 g/mol ) is an organic compound featuring a central carboximidamide (amidine) group attached to a phenyl ring, with a cyano group substituted on one of the nitrogen atoms.[1][2]

The scientific value of this molecule stems from the reactivity of its functional groups. The cyanamide moiety, in particular, is a "chemically promiscuous" unit, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile carbon.[5] This duality allows it to participate in a wide range of chemical transformations, including cycloadditions and condensations, to form heterocycles like guanidines, ureas, and thiazoles.[3][6] Many of these resulting structures are "privileged substructures" in drug discovery, appearing in pharmaceuticals such as the anti-ulcer drug cimetidine and the anticancer agent imatinib.[3][7] Therefore, having reliable methods to synthesize and characterize N'-Cyanobenzenecarboximidamide is a critical first step for research programs targeting novel therapeutics and functional materials.[1]

Synthesis of N'-Cyanobenzenecarboximidamide

The most direct and logical approach to synthesizing N'-Cyanobenzenecarboximidamide is through the N-cyanation of benzamidine. This method leverages the nucleophilicity of the benzamidine nitrogen to attack an electrophilic cyanating agent.

Principle Synthetic Route: N-Cyanation of Benzamidine

The reaction involves the treatment of benzamidine (or its hydrochloride salt) with an electrophilic cyanide source, such as cyanogen bromide (BrCN), in the presence of a base. The base is crucial for deprotonating the benzamidine hydrochloride starting material or neutralizing the acid byproduct formed during the reaction, thereby driving the reaction to completion.

Caption: General workflow for the synthesis of N'-Cyanobenzenecarboximidamide.

Causality Behind Experimental Choices

-

Choice of Cyanating Agent: Cyanogen bromide is a classic and effective electrophilic cyanating agent. However, due to its high toxicity, modern approaches often generate the electrophilic species in situ. For example, the oxidation of trimethylsilyl cyanide (TMSCN) with bleach can generate cyanogen chloride (CNCl), or the use of N-chlorosuccinimide and zinc cyanide can provide a safer alternative to handling highly toxic cyanogen halides directly.[6][8][9]

-

Role of the Base: A non-nucleophilic base is preferred to avoid side reactions. If starting with benzamidine hydrochloride, two equivalents of the base are required: one to free the amine and a second to quench the HBr byproduct. Sodium bicarbonate is a mild and effective choice.

-

Solvent Selection: A relatively non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal. It readily dissolves the organic reactants while allowing for easy separation from the inorganic salt byproducts.

Detailed Experimental Protocol

Materials:

-

Benzamidine hydrochloride (1.0 eq)

-

Cyanogen bromide (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride and sodium bicarbonate.

-

Add anhydrous dichloromethane to create a suspension. Cool the flask to 0 °C in an ice bath.

-

In a separate, well-ventilated fume hood, carefully prepare a solution of cyanogen bromide in a minimal amount of anhydrous dichloromethane.

-

Add the cyanogen bromide solution dropwise to the stirring suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure N'-Cyanobenzenecarboximidamide as a white solid.[10]

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized N'-Cyanobenzenecarboximidamide.[11][12]

Caption: Workflow for the characterization of N'-Cyanobenzenecarboximidamide.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and the expected spectroscopic data for N'-Cyanobenzenecarboximidamide, which serve as benchmarks for successful synthesis.

| Property | Value | Source |

| CAS Number | 17513-09-6 | [1][2][10] |

| Molecular Formula | C₈H₇N₃ | [1][2][13] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 142.5 °C | [10] |

| Technique | Expected Observation | Interpretation |

| Mass Spec (ESI+) | m/z 146.07 [M+H]⁺ | Confirms the molecular weight of the compound. |

| IR (cm⁻¹) | ~3400-3200 (br) | N-H stretching of the imidamide group. |

| ~2210 (s, sharp) | C≡N stretching of the nitrile group. | |

| ~1650 (s) | C=N stretching of the imidamide group. | |

| ~1600, 1480 | Aromatic C=C stretching. | |

| ¹H NMR (DMSO-d₆) | δ 7.4-7.8 (m, 5H) | Protons of the phenyl group. |

| δ 8.5-9.5 (br s, 2H) | Exchangeable protons of the -C(=NH)NH- group. | |

| ¹³C NMR (DMSO-d₆) | δ ~160 | Imidamide carbon (C=N). |

| δ ~118 | Nitrile carbon (C≡N). | |

| δ ~128-132 | Aromatic carbons. |

Detailed Analytical Protocols

Protocol 1: Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source.

-

Acquire the spectrum in positive ion mode.

-

Look for the protonated molecular ion [M+H]⁺ at m/z 146.07.

Protocol 2: Infrared (IR) Spectroscopy

-

Place a small amount of the dry, crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the key functional group frequencies as listed in the table above.[14]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H protons.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum. Analyze chemical shifts, integration, and multiplicity.

-

Acquire a ¹³C NMR spectrum. Identify the key carbon signals, especially the downfield imidamide carbon and the nitrile carbon.[15]

Applications and Future Outlook

N'-Cyanobenzenecarboximidamide is a valuable intermediate primarily because it serves as a precursor to N-substituted guanidines. The reaction of the cyanamide group with amines introduces a guanidino group, a common pharmacophore in drug design due to its ability to form strong, charge-assisted hydrogen bonds with biological targets.[3] This reactivity makes the title compound a key starting material for creating libraries of diverse molecules for high-throughput screening in drug discovery programs.[1][7] Furthermore, its rigid aromatic structure and reactive nitrogen centers make it a candidate for incorporation into polymers or coordination complexes in materials science.[1]

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of N'-Cyanobenzenecarboximidamide via the N-cyanation of benzamidine. By providing a rationale for the selection of reagents and conditions, this document moves beyond a simple recitation of steps to offer insights into the underlying chemical principles. The comprehensive characterization workflow, complete with expected data and step-by-step protocols, establishes a self-validating system for confirming the identity and purity of the final product. For researchers in pharmaceuticals and materials science, mastery of this synthesis and characterization process opens the door to a wide array of novel and functional molecules.

References

-

Title: Synthetic methods for N-cyanobenzamides. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: N'-cyanobenzenecarboximidamide hydrochloride Source: ChemBK URL: [Link]

-

Title: Cyanamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: MDPI URL: [Link]

-

Title: Cyanamide synthesis by cyanation Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides Source: Thieme Connect URL: [Link]

-

Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]

-

Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: ResearchGate URL: [Link]

-

Title: Synthesis and Reactivity of N-Allenyl Cyanamides. Source: Semantic Scholar URL: [Link]

-

Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Recent applications of click chemistry in drug discovery Source: PubMed URL: [Link]

-

Title: Spectroscopy Problems Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide... Source: ResearchGate URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyanamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. N'-CYANOBENZENECARBOXIMIDAMIDE CAS#: 17513-09-6 [m.chemicalbook.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chembk.com [chembk.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of N'-Cyanobenzenecarboximidamide

An In-Depth Technical Guide to N'-Cyanobenzenecarboximidamide: Properties, Synthesis, and Spectroscopic Characterization

N'-Cyanobenzenecarboximidamide, also known as N'-cyanobenzamidine, is a multifunctional organic compound characterized by the convergence of three key functional groups on a single scaffold: a phenyl ring, an imidamide (amidine) group, and a cyano moiety. This unique structural arrangement makes it a valuable and versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the cyano group, combined with the hydrogen-bonding capabilities and reactivity of the amidine, provides a platform for constructing more complex molecular architectures.

For researchers in medicinal chemistry and drug development, compounds like N'-Cyanobenzenecarboximidamide are of particular interest. The amidine group is a well-known pharmacophore that can act as a bioisostere for guanidines or participate in crucial hydrogen bonding interactions with biological targets. The cyanamide functionality serves as a versatile synthetic handle for the elaboration into various heterocycles, which are foundational to many therapeutic agents. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the core chemical properties, a robust synthesis protocol, and the analytical characterization of this compound, aiming to empower researchers to effectively utilize it in their discovery and development workflows.

Chemical Identity and Formula

A precise understanding of a compound's identity is the bedrock of reproducible science. The following sections detail the fundamental structural and naming conventions for N'-Cyanobenzenecarboximidamide.

Chemical Structure

The structure consists of a central benzamidine core where one of the nitrogen atoms is substituted with a cyano group.

Caption: 2D Structure of N'-Cyanobenzenecarboximidamide.

Molecular Formula and Weight

-

Monoisotopic Mass: 145.063997236 Da[1]

Nomenclature and Identifiers

-

IUPAC Name: N'-Cyanobenzenecarboximidamide

-

Synonyms: N'-cyanobenzamidine, N-Cyanobenzimidamide, (Z)-N-cyanobenzimidamide[1][4][6]

-

PubChem CID: 270782[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below, a combination of experimental and predicted values, provides a quantitative profile of N'-Cyanobenzenecarboximidamide.

| Property | Value | Source |

| Melting Point | 142.5 °C (from water) | [6][7] |

| Boiling Point | 224.4 ± 23.0 °C | Predicted[7] |

| Density | 1.10 ± 0.1 g/cm³ | Predicted[7] |

| pKa | -0.21 ± 0.40 | Predicted[7] |

| LogP | 1.08265 | Computational[2] |

| Topological Polar Surface Area (TPSA) | 62.2 Ų | Computational[1] |

| Hydrogen Bond Donors | 2 | Computational[2] |

| Hydrogen Bond Acceptors | 2 | Computational[2] |

Synthesis and Purification

The synthesis of N'-Cyanobenzenecarboximidamide can be approached through several routes.[8][9] A common and reliable method involves the reaction of a benzamidine salt with a cyanating agent, such as cyanogen bromide.

Synthetic Rationale

The chosen pathway leverages the nucleophilicity of the unsubstituted nitrogen atom of benzamidine hydrochloride. The reaction is a nucleophilic substitution where the amidine nitrogen attacks the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano bond and elimination of hydrogen bromide. The use of a base is critical to deprotonate the benzamidine hydrochloride in situ, liberating the neutral, more nucleophilic benzamidine free base. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting materials, while being easy to remove during workup.

Detailed Experimental Protocol: Synthesis

Reaction: Benzamidine hydrochloride + Cyanogen bromide → N'-Cyanobenzenecarboximidamide

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the subsequent addition and minimize side reactions.

-

Base Addition: Slowly add a suitable base, such as triethylamine (2.2 eq), dropwise to the stirring slurry. The base neutralizes the HCl salt and the HBr byproduct formed during the reaction. Stir for 20-30 minutes at 0 °C.

-

Cyanating Agent: In a separate, dry flask, dissolve cyanogen bromide (1.05 eq) in a minimal amount of anhydrous DCM.

-

Reaction Execution: Add the cyanogen bromide solution dropwise to the cold reaction mixture over 30 minutes. A precipitate (triethylammonium bromide) will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted cyanogen bromide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system.

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). The choice of gradient is determined by the polarity of the product versus impurities, as assessed by TLC.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield N'-Cyanobenzenecarboximidamide as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a molecular "fingerprint."

Rationale for Characterization

-

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer structural clues based on fragmentation patterns, providing ultimate confirmation of the molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum of N'-Cyanobenzenecarboximidamide is expected to show several characteristic absorption bands:

-

~3400-3200 cm⁻¹: N-H stretching vibrations from the -NH₂ group. Primary amines often show two distinct bands in this region.[10]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[11]

-

~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch. The cyanamide N-C≡N stretch is a strong reporter.[12][13]

-

~1650-1600 cm⁻¹: C=N stretching of the imidamide group, potentially coupled with N-H bending vibrations (scissoring).[10]

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

δ 7.4-7.8 ppm (multiplet, 5H): Protons on the phenyl ring. The exact chemical shifts and splitting patterns will depend on the electronic effects of the carboximidamide group.

-

δ ~6.0-7.0 ppm (broad singlet, 2H): Protons of the -NH₂ group. This peak is often broad due to quadrupole broadening and chemical exchange. Its position can vary significantly with solvent and concentration.

-

-

¹³C NMR:

-

δ ~160 ppm: The imidamide carbon (C=N).

-

δ ~128-135 ppm: Aromatic carbons. Four distinct signals are expected: one for the ipso-carbon attached to the imidamide group, and three for the ortho, meta, and para carbons.

-

δ ~115-120 ppm: The nitrile carbon (C≡N).

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following would be expected:

-

Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound [C₈H₇N₃]⁺.[1]

-

Key Fragments: Fragmentation may occur via loss of the cyanamide group or cleavage of the phenyl ring, leading to characteristic daughter ions.

Analytical Characterization Workflow

Caption: Logical workflow for the structural confirmation of the final product.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment.

Hazard Identification

N'-Cyanobenzenecarboximidamide and its hydrochloride salt are classified as irritants.[3][4] Direct contact with skin, eyes, and mucous membranes should be avoided. The starting material, cyanogen bromide, is highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.

Handling and Personal Protective Equipment (PPE)

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[14]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

-

Avoid creating dust; handle the solid carefully.[14]

-

Ensure eyewash stations and safety showers are readily accessible.[14]

Storage Conditions

-

Store in a tightly sealed container to prevent moisture ingress.

-

Keep in a cool, dry, and well-ventilated place.[14] For long-term stability, storage at 2-8°C is recommended.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]

Applications and Future Outlook

N'-Cyanobenzenecarboximidamide is not an end-product but rather a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.

-

Medicinal Chemistry: The N-cyano-amidine motif can be used to synthesize a wide range of nitrogen-containing heterocycles, such as triazines and pyrimidines, which are prevalent in pharmaceuticals. The amidine group can engage in critical binding interactions with enzyme active sites, making it a valuable component in rational drug design.

-

Material Science: The rigid phenyl structure combined with the polar, reactive cyanamide group makes it a candidate for incorporation into polymers or functional materials where specific electronic properties or hydrogen-bonding networks are desired.

-

Synthetic Chemistry: As a bifunctional reagent, it can undergo selective reactions at either the NH₂ or the cyano group, allowing for stepwise molecular construction.[17]

The continued exploration of this compound's reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new molecules with significant biological or material properties.

References

-

ChemBK. N'-cyanobenzenecarboximidamide hydrochloride. [Link]

-

ChemBK. N'-cyanobenzamidine. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Cyanobenzene-1-carboximidamide. [Link]

-

Grechko, V. V., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics. [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

-

University of Colorado Boulder. Infrared (IR) Spectroscopy. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

-

Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett. [Link]

-

University of Rochester. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Portal. Cyanamide synthesis by N-substitution. [Link]

-

Organic Chemistry Portal. Cyanamide synthesis by cyanation. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. N'-CYANOBENZENECARBOXIMIDAMIDE | 17513-09-6 [chemicalbook.com]

- 6. N'-CYANOBENZENECARBOXIMIDAMIDE | 17513-09-6 [amp.chemicalbook.com]

- 7. N'-CYANOBENZENECARBOXIMIDAMIDE CAS#: 17513-09-6 [m.chemicalbook.com]

- 8. Cyanamide synthesis by N-substitution [organic-chemistry.org]

- 9. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

N'-Cyanobenzenecarboximidamide: A Technical Guide for Advanced Drug Discovery

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. N'-Cyanobenzenecarboximidamide (CAS Number: 17513-09-6), a seemingly simple molecule, stands as a compelling yet underexplored entity with significant potential for the development of next-generation therapeutics. This guide provides an in-depth technical overview of N'-Cyanobenzenecarboximidamide, from its fundamental properties and synthesis to its prospective applications in drug discovery, tailored for researchers, scientists, and drug development professionals. Our exploration is grounded in established chemical principles and draws parallels from structurally related compounds to illuminate the path for future research and development.

Molecular Profile and Physicochemical Characteristics

N'-Cyanobenzenecarboximidamide, also known as N-Cyanobenzimidamide, possesses a unique molecular architecture characterized by a benzamidine core N-substituted with a cyano group. This arrangement of functional groups imparts a distinct electronic and steric profile, influencing its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 17513-09-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇N₃ | [1][2][3][4][5] |

| Molecular Weight | 145.16 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Not reported, expected to be a solid at room temperature | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | |

| Topological Polar Surface Area (TPSA) | 62.2 Ų | [2] |

| XLogP3-AA | 1.1 | [2] |

Synthesis of N'-Cyanobenzenecarboximidamide: A Step-by-Step Protocol

The synthesis of N'-Cyanobenzenecarboximidamide can be achieved through several synthetic routes. A classical and effective method is the reaction of benzamidine with a cyanating agent. The following protocol is a representative procedure based on established chemical transformations for the synthesis of N-cyanoguanidines and related compounds.

Reaction Scheme:

Caption: Synthesis of N'-Cyanobenzenecarboximidamide.

Experimental Protocol:

Materials:

-

Benzamidine hydrochloride

-

Cyanogen bromide (Caution: Highly toxic)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of Benzamidine Free Base: To a stirred solution of benzamidine hydrochloride (1.0 eq) in water, add a saturated solution of sodium bicarbonate until the pH reaches ~9-10. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain benzamidine free base.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared benzamidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Cyanating Agent: Dissolve cyanogen bromide (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes. Extreme caution should be exercised when handling cyanogen bromide.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N'-Cyanobenzenecarboximidamide.

Characterization:

The structure of the synthesized N'-Cyanobenzenecarboximidamide should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton, including the nitrile and imine carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic stretching frequencies of the C≡N (nitrile), C=N (imine), and N-H bonds.

-

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological studies on N'-Cyanobenzenecarboximidamide are limited in publicly available literature, the N-cyanoguanidine and benzamidine moieties are well-established pharmacophores present in numerous biologically active compounds. This allows us to extrapolate the potential therapeutic applications of this scaffold.

Potential as an Enzyme Inhibitor

The benzamidine group is a known mimic of the guanidinium group of arginine and can act as a competitive inhibitor for various proteases, such as thrombin and trypsin. The addition of the N-cyano group can modulate the binding affinity and selectivity of the molecule.

Caption: Potential biological targets for N'-Cyanobenzenecarboximidamide.

Scaffold for GPCR Ligands

Derivatives of N-cyanoguanidine have been reported to exhibit activity at G-protein coupled receptors (GPCRs). For instance, N-cyanoguanidine-piperazine derivatives have been identified as potent P2X7 antagonists, a receptor involved in inflammation and pain. Furthermore, certain 2-cyanoguanidine scaffolds have been shown to be biased µ-opioid receptor agonists, offering a potential avenue for developing novel analgesics with reduced side effects.[1]

Building Block for Heterocyclic Synthesis

The reactive nature of the N'-cyanobenzenecarboximidamide moiety makes it a versatile building block for the synthesis of more complex heterocyclic systems. The cyano and imidamide functionalities can participate in various cyclization reactions to generate novel libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N'-Cyanobenzenecarboximidamide.[1]

-

Hazard Classification: Based on available safety data sheets for similar compounds, N'-Cyanobenzenecarboximidamide is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions and Conclusion

N'-Cyanobenzenecarboximidamide represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of its constituent pharmacophores provide a strong foundation for future research.

Workflow for Future Investigation:

Caption: Proposed workflow for drug discovery.

The next logical steps involve the synthesis of a library of N'-Cyanobenzenecarboximidamide analogs with diverse substitutions on the benzene ring. These compounds should then be subjected to a broad panel of in vitro biological assays to identify initial hits against various targets. Subsequent lead optimization through structure-activity relationship (SAR) studies will be crucial to enhance potency, selectivity, and drug-like properties.

References

- Aaron Chemicals LLC. (2024). Safety Data Sheet: N-Cyanobenzenecarboximidamide.

-

ChemBK. (n.d.). N'-cyanobenzamidine. Retrieved from [Link]

- Fisher Scientific. (2023).

Sources

- 1. Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01378J [pubs.rsc.org]

Part 1: The Emergence of a Core Chemical Moiety

Sources

- 1. Cyanamide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium cyanamide - Wikipedia [en.wikipedia.org]

- 6. Frank–Caro process - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Calcium cyanamide - Evonik Industries [history.evonik.com]

- 11. Cyanamide - Evonik Industries [history.evonik.com]

- 12. Dicyandiamide | Alzchem Group [alzchem.com]

- 13. polybluechem.com [polybluechem.com]

- 14. How is melamine produced? [easthony.com]

- 15. Melamine - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. imarcgroup.com [imarcgroup.com]

theoretical properties of N-substituted carboximidamides

An In-Depth Technical Guide to the Theoretical Properties of N-Substituted Carboximidamides for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Carboximidamide Scaffold in Modern Drug Design

N-substituted carboximidamides, a class of compounds characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, represent a pivotal functional group in medicinal chemistry. Their unique structural and electronic properties allow them to serve as versatile tools for molecular design, particularly as bioisosteres for amides and guanidines.[1][2] The amide bond is fundamental to peptide structure but is often a liability in drug candidates due to poor metabolic stability.[3] Carboximidamides can mimic the hydrogen bonding and geometry of amides while offering enhanced resistance to enzymatic hydrolysis.[3][4]

Furthermore, their tunable basicity allows them to substitute for highly basic groups like guanidines, which are often too polar to be effective drugs.[2] This modulation of physicochemical properties is critical for optimizing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comprehensive exploration of the core , offering researchers and drug development professionals the foundational knowledge required to leverage this scaffold effectively. We will delve into the computational analysis, spectroscopic characterization, and the profound pharmacological implications of their structural nuances.

Part 1: Theoretical Framework and Computational Analysis

Understanding the behavior of N-substituted carboximidamides at a molecular level is paramount for predicting their interactions with biological targets. Computational chemistry provides powerful tools to dissect their electronic and structural properties before undertaking costly synthesis.[5]

The core of the carboximidamide group's utility lies in its electronic structure. It exists as a resonance hybrid, delocalizing the positive charge across the N-C-N system. This delocalization influences its geometry, basicity, and hydrogen bonding capacity. The nature of the N-substituents (R', R'', R''') dramatically impacts this electronic distribution. Electron-donating groups will increase the basicity (pKa), while electron-withdrawing groups will decrease it, offering a direct handle for rational drug design.[6]

Key Theoretical Concepts

-

Tautomerism and Resonance: Carboximidamides can exist in different tautomeric forms. The position of the double bond and the proton on the nitrogen atoms can shift. The stability of these forms is dictated by the substitution pattern and the surrounding environment. This equilibrium is crucial as different tautomers may exhibit different binding modes to a target protein.

-

Basicity (pKa): The pKa of the carboximidamide is a critical parameter. It determines the charge state of the molecule at physiological pH (around 7.4), which in turn governs its solubility, membrane permeability, and ability to form ionic interactions with a receptor. N-substitution allows for the fine-tuning of this value.

-

Conformational Isomerism: Rotation around the C-N single bonds can be restricted due to the partial double-bond character from resonance, leading to cis/trans isomers. The preferred conformation dictates the three-dimensional shape of the molecule and its ability to fit into a binding site.

Experimental Protocol 1: In Silico Analysis via Density Functional Theory (DFT)

This protocol outlines a standard workflow for calculating the geometric and electronic properties of N-substituted carboximidamides.

-

Molecule Construction: Build the 3D structure of the desired N-substituted carboximidamide using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This step is crucial to ensure the global minimum energy structure is found.[5]

-

Geometry Optimization: Subject the lowest-energy conformer to full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).[7] This calculation provides the most stable 3D structure, bond lengths, and angles.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculation: From the optimized geometry, calculate key electronic properties:

-

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding.

-

pKa Prediction: Use specialized algorithms or QM-based methods (e.g., via the isodesmic reaction approach) to predict the basicity of the amidine group.[9]

-

Visualization of Computational Workflow

Caption: Computational workflow for theoretical property analysis.

Data Presentation: Predicted Properties of N-Substituted Carboximidamides

| N-Substituent (R') | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted pKa |

| -H | 3.15 | -6.8 | 1.2 | 8.0 | ~11.5 |

| -CH₃ (Alkyl) | 3.30 | -6.5 | 1.3 | 7.8 | ~12.0 |

| -Ph (Aryl) | 3.55 | -6.2 | -0.5 | 5.7 | ~10.5 |

| -CN (EWG) | 5.20 | -7.5 | -1.1 | 6.4 | ~7.0 |

| -OCH₃ (EDG on Aryl) | 3.80 | -5.9 | -0.4 | 5.5 | ~10.8 |

Note: Data are illustrative examples derived from typical computational outputs.

Part 2: Spectroscopic Characterization

The theoretical understanding of N-substituted carboximidamides must be validated by empirical data. Spectroscopic techniques are essential for confirming the structure and purity of synthesized compounds.[10][11]

Characteristic Spectral Signatures

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The N-H protons of the amidine group are often broad and can exchange with deuterium. Their chemical shifts (typically δ 5-9 ppm) are highly dependent on solvent and concentration. The protons on the carbons adjacent to the nitrogen atoms will also show characteristic shifts.

-

¹³C NMR: The central amidinium carbon (C=N) is highly deshielded and appears at a characteristic chemical shift in the range of δ 150-170 ppm.[12]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The C=N stretch is a key diagnostic peak, typically appearing in the 1640-1680 cm⁻¹ region.

-

N-H stretching vibrations are observed as broad bands in the 3100-3500 cm⁻¹ range.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation patterns can provide valuable structural information about the N-substituents.

Experimental Protocol 2: Standard Spectroscopic Analysis Workflow

-

Sample Preparation: Ensure the compound is of high purity (>95%), typically confirmed by LC-MS. For NMR, dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For FT-IR, prepare a KBr pellet or cast a thin film.

-

¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra. If structural assignment is complex, perform 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation).

-

FT-IR Analysis: Acquire the spectrum and identify the key stretching frequencies for the C=N and N-H bonds.

-

HRMS Analysis: Obtain the high-resolution mass spectrum using an appropriate ionization technique (e.g., ESI, APCI) to confirm the molecular formula.

-

Data Integration: Correlate all spectroscopic data to build a self-consistent and unambiguous structural assignment of the N-substituted carboximidamide.[13]

Visualization of Characterization Workflow

Caption: Workflow for spectroscopic structure validation.

Part 3: Physicochemical Properties and Pharmacological Significance

The true power of the N-substituted carboximidamide scaffold lies in its ability to modulate pharmacologically relevant properties, making it a cornerstone of bioisosteric replacement strategies in drug discovery.[1][4]

Bioisosteric Replacement Strategies

Bioisosterism is the practice of replacing one functional group with another that retains similar physicochemical properties, leading to improved biological activity, selectivity, or ADMET characteristics.[1]

-

Amide Bioisostere: The amide bond is planar and possesses both a hydrogen bond donor (N-H) and acceptor (C=O). An N,N'-disubstituted carboximidamide can mimic this planarity and hydrogen bonding pattern. The key advantage is its significantly higher resistance to cleavage by proteases and amidases, which often leads to improved metabolic stability and a longer plasma half-life for the drug candidate.[3]

-

Guanidine/Cationic Head Bioisostere: The guanidine group is strongly basic (pKa ~13.5) and perpetually protonated at physiological pH. While useful for forming strong salt bridges with targets like kinases or proteases, this high basicity can lead to poor oral bioavailability and off-target effects. N-substituted carboximidamides, with their tunable pKa (typically 7-12), can act as "attenuated" guanidines.[2] They can still form the required ionic interactions but with reduced basicity, leading to better overall drug-like properties.[14]

Visualization of Bioisosteric Replacement Logic

Caption: Logic of bioisosteric replacement with carboximidamides.

Data Presentation: Comparative Properties of Functional Groups

| Functional Group | Typical pKa (of Conjugate Acid) | H-Bond Donors | H-Bond Acceptors | Relative Metabolic Stability |

| Secondary Amide | ~ -1 | 1 | 1 | Low (Susceptible to Proteases) |

| Guanidine | ~ 13.5 | 5 | 1 | High |

| N-Alkyl Carboximidamide | ~ 12.0 | 2 | 1 | High |

| N-Aryl Carboximidamide | ~ 10.5 | 2 | 1 | High |

This table clearly illustrates the "intermediate" nature of carboximidamides, bridging the gap between the properties of amides and guanidines, thereby providing medicinal chemists with a highly versatile optimization tool.

Conclusion

N-substituted carboximidamides are a functional group of profound theoretical and practical importance in drug discovery. Their properties are governed by a delicate interplay of resonance, tautomerism, and the electronic nature of their substituents. This guide has outlined the key theoretical underpinnings, from computational prediction of their electronic structure to their definitive spectroscopic characterization. Most importantly, it has contextualized these properties within the framework of rational drug design, highlighting their role as superior bioisosteres that can overcome common liabilities associated with amide and guanidine groups. A thorough understanding of these principles empowers researchers to design and develop next-generation therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles.

References

-

Bannwarth, L., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

-

De Luca, L., et al. (2002). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. Journal of Medicinal Chemistry. Available at: [Link]

-

De Luca, L., et al. (2002). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. ACS Publications. Available at: [Link]

-

Bentham Science. (n.d.). The Synthesis of Amide and its Bioisosteres. Bentham Science. Available at: [Link]

-

Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available at: [Link]

-

Ighodaro, E., et al. (2006). Synthesis and pharmacological evaluation of carboxamides. PubMed. Available at: [Link]

-

ResearchGate. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. ResearchGate. Available at: [Link]

-

Audichya, V. B., et al. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. Available at: [Link]

-

Peršuri, A., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. National Institutes of Health. Available at: [Link]

-

Wiley Online Library. (n.d.). Recent Advances in the Synthesis and N-Functionalization of Sulfonimidamides. Wiley Online Library. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

-

National Institutes of Health. (n.d.). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. National Institutes of Health. Available at: [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. Available at: [Link]

-

Macalino, S. J. Y., et al. (2015). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PubMed Central. Available at: [Link]

-

Vedeanu, N., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available at: [Link]

-

Journal of the College of Basic Education. (2015). Thermodynamic and Theoretical Studies of some N-substituted phthalimides Derivatives. Journal of the College of Basic Education. Available at: [Link]

-

Kaluthanthiri, D. C., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available at: [Link]

-

Sadybekov, A., & Tong, L. (2022). Computational Methods in Drug Discovery. PubMed Central. Available at: [Link]

-

Proksch, P., et al. (2011). Chemical and pharmacological significance of natural guanidines from marine invertebrates. PubMed. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. PubMed. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

-

Research Portal. (2022). Synthesis, crystal elucidation, spectroscopic analysis, DFT, NLO and biological studies of N-(1H-benzimidazol-2-yl)benzamide heterocyclic compounds. Research Portal. Available at: [Link]

-

ResearchGate. (n.d.). Role of Substitution at Terminal Nitrogen of 2-Oxo-1,2dihydroquinoline-3-Carbaldehyde Thiosemicarbazones on the Coordination Behavior and Structure and Biological Properties of Their Palladium(II) Complexes. ResearchGate. Available at: [Link]

-

Open Access Journals. (n.d.). The Role of Pharmacology in Modern Medicine: From Drug Discovery to Clinical Applications. Open Access Journals. Available at: [Link]

-

ResearchGate. (n.d.). Physical and spectroscopic studies on novel vanadyl complexes of some substituted thiosemicarbazides. ResearchGate. Available at: [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]

- 9. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of N'-Cyanobenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N'-Cyanobenzenecarboximidamide, a molecule featuring a unique combination of a benzamidine core and a cyano group, presents a rich landscape for spectroscopic exploration. Its structural motifs are prevalent in medicinal chemistry, making a thorough understanding of its electronic and vibrational properties paramount for quality control, reaction monitoring, and the rational design of new therapeutic agents. This guide provides a comprehensive, experience-driven approach to the spectroscopic characterization of this compound, moving beyond rote procedural descriptions to elucidate the "why" behind the "how." As Senior Application Scientists, our goal is to empower fellow researchers with the practical insights and theoretical underpinnings necessary for robust and reliable analysis.

Foundational Understanding: Structure and Spectroscopic Implications

N'-Cyanobenzenecarboximidamide (C₈H₇N₃) possesses a molecular weight of approximately 145.16 g/mol .[1][2] Its structure, characterized by a phenyl ring attached to a carboximidamide group which is further substituted with a cyano moiety, dictates its spectroscopic behavior. The presence of aromatic protons, exchangeable amine protons, and distinct carbon environments, including a nitrile carbon, provides a wealth of information to be unlocked by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For N'-Cyanobenzenecarboximidamide, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Insight: The chemical shift of a proton is highly sensitive to its local electronic environment. Aromatic protons are deshielded by the ring current, appearing at higher chemical shifts, while protons on heteroatoms (like nitrogen) are often broad and their position can be solvent-dependent.

Experimental Protocol: ¹H NMR of N'-Cyanobenzenecarboximidamide

-

Sample Preparation: Dissolve 5-10 mg of N'-Cyanobenzenecarboximidamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, resulting in sharper peaks.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.[3]

-

Shim the magnetic field to optimize homogeneity.

-

Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm).

-

Acquire the spectrum using a standard pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at ~2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Expected Data and Interpretation:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic Protons (C₆H₅) | 7.4 - 7.9 | Multiplet (m) | 5H | The exact pattern will depend on the substitution pattern, but a complex multiplet is expected for the monosubstituted benzene ring. |

| Amine Protons (NH₂) | 5.0 - 7.0 (Broad) | Singlet (br s) | 2H | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its position can be confirmed by a D₂O exchange experiment, where the peak disappears. |

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Insight: ¹³C NMR provides a direct map of the carbon skeleton. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Quaternary carbons, those without attached protons, typically show weaker signals.

Experimental Protocol: ¹³C NMR of N'-Cyanobenzenecarboximidamide

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a broadband probe to observe the wide range of ¹³C chemical shifts.

-

Employ proton decoupling to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and more scans are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).

-

Expected Data and Interpretation:

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |